2-(Azetidin-3-yl)acetamide hydrochloride
Overview
Description
2-(Azetidin-3-yl)acetamide hydrochloride is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds like aziridines . This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)acetamide hydrochloride typically involves the formation of the azetidine ring followed by functionalization. One common method starts with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one using the Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles . The final step involves deprotection and conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, high-yielding reactions, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azetidine oxides, while reduction can produce more saturated azetidine derivatives.
Scientific Research Applications
2-(Azetidin-3-yl)acetamide hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets. The azetidine ring’s strain and reactivity allow it to interact with enzymes and receptors, potentially inhibiting their function. This interaction can disrupt biological pathways, leading to antibacterial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring with similar reactivity but less functionalization.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and different reactivity.
Oxetane: A four-membered oxygen-containing ring with different chemical properties and applications.
Uniqueness
2-(Azetidin-3-yl)acetamide hydrochloride is unique due to its specific functional groups and the presence of the azetidine ring, which imparts distinct reactivity and stability. This makes it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(azetidin-3-yl)acetamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O.ClH/c6-5(8)1-4-2-7-3-4;/h4,7H,1-3H2,(H2,6,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMFPNWWYMVPED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1795493-56-9 | |
Record name | 2-(azetidin-3-yl)acetamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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